molecular formula C10H10N2O2 B13572278 methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B13572278
M. Wt: 190.20 g/mol
InChI Key: WOJOSAFWFCMUHK-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, to construct the indole unit, followed by further functionalization to form the pyrrolo[3,2-c]pyridine core . Another approach involves the iodination of 4-amino-2-bromopyridine, followed by dimesylation and base-mediated removal of mesyl groups to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 1-methylpyrrolo[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-12-8-3-4-11-6-7(8)5-9(12)10(13)14-2/h3-6H,1-2H3

InChI Key

WOJOSAFWFCMUHK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C(=O)OC)C=NC=C2

Origin of Product

United States

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